![molecular formula C13H20N2O2 B12607817 Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate CAS No. 651323-51-2](/img/structure/B12607817.png)
Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate is an organic compound with a complex structure It is characterized by the presence of an amino group, a methyl group, and a butanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate typically involves the reaction of 4-methylbenzylamine with methyl 4-aminobutanoate under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, and under an inert atmosphere to prevent oxidation. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the reaction. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways. These interactions can modulate various biological processes, making the compound useful in therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-amino-2-methoxybenzoate
- 4-Amino-2-methyl-1-naphthol
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)methyl)amino
Uniqueness
Methyl 4-amino-2-{[(4-methylphenyl)methyl]amino}butanoate is unique due to its specific structural features, such as the combination of an amino group, a methyl group, and a butanoate ester. This unique structure allows it to interact with a wide range of molecular targets, making it versatile in various applications.
Propiedades
Número CAS |
651323-51-2 |
|---|---|
Fórmula molecular |
C13H20N2O2 |
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
methyl 4-amino-2-[(4-methylphenyl)methylamino]butanoate |
InChI |
InChI=1S/C13H20N2O2/c1-10-3-5-11(6-4-10)9-15-12(7-8-14)13(16)17-2/h3-6,12,15H,7-9,14H2,1-2H3 |
Clave InChI |
DDYAUXBEWQHWAL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC(CCN)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



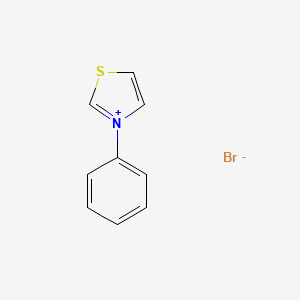
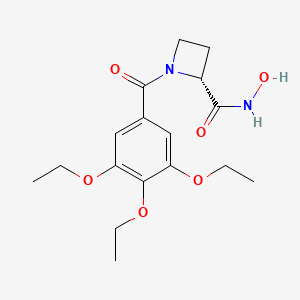
![N-[([1,1'-Biphenyl]-3-yl)methyl]-5-chloro-2-methoxy-N-methylbenzamide](/img/structure/B12607753.png)


![3,4,5-trihydroxy-N-[2-[(3,4,5-trihydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12607769.png)
![Benzaldehyde, 2,5-dimethoxy-4-[(2,2,2-trifluoroethyl)thio]-](/img/structure/B12607773.png)
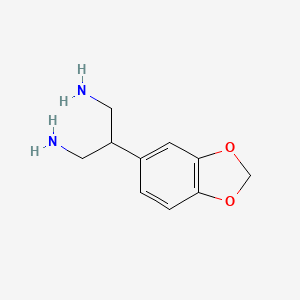
![5-[(R)-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine](/img/structure/B12607784.png)
![Benzaldehyde, 2,5-dimethoxy-4-[(2-methyl-2-propenyl)thio]-](/img/structure/B12607794.png)
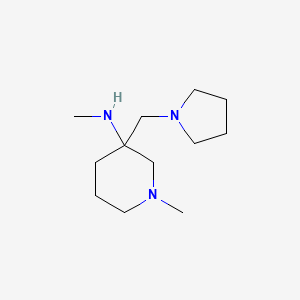
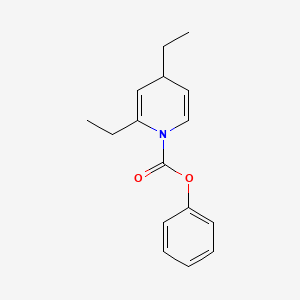
![1,4-Bis[2-(chloromethyl)phenyl]-2,5-dimethoxybenzene](/img/structure/B12607839.png)
